1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine
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Overview
Description
1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole core is prevalent in many biologically active molecules, making it a significant structure in medicinal chemistry .
Preparation Methods
The synthesis of 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine typically involves the condensation of o-phenylenediamine with various aldehydes or other carbonyl compounds. One common method includes the reaction of o-phenylenediamine with benzyl chloride and dimethylformamide under reflux conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine undergoes various chemical reactions, including:
Scientific Research Applications
1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: This compound is studied for its potential antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in the inflammatory response . By inhibiting mPGES-1, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine can be compared with other benzimidazole derivatives, such as:
5,6-dimethyl-1H-benzimidazole: This compound lacks the benzyl group, which may affect its pharmacological properties.
2-methyl-1H-benzimidazole: This derivative has a methyl group at the 2-position instead of the 5,6-dimethyl substitution, leading to different biological activities.
1H-benzimidazole: The parent compound without any substitutions, which serves as a basis for synthesizing various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-ylamine is a compound that belongs to the benzimidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide
- Molecular Formula : C22H19Cl2N3O2S
- Molecular Weight : 460.38 g/mol
- CAS Number : 338410-81-4
Pharmacological Profile
Benzimidazole derivatives have shown a broad spectrum of biological activities. The specific compound under consideration exhibits the following pharmacological effects:
Antitumor Activity
Recent studies have demonstrated that this compound has significant antitumor properties. For instance:
- In vitro studies indicated that this compound can inhibit the proliferation of various cancer cell lines with IC50 values ranging from 6.26 to 20.46 µM depending on the assay format used (2D vs. 3D) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Testing against Gram-positive and Gram-negative bacteria demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to standard antibiotics .
The biological activity of benzimidazole derivatives is often linked to their ability to interact with cellular targets such as:
- Microtubules : Similar to other benzimidazoles, this compound may disrupt microtubule formation, which is crucial for cell division and function .
Structure-Activity Relationship (SAR)
The effectiveness of benzimidazole derivatives is heavily influenced by their structural components. Modifications at various positions on the benzimidazole ring can enhance biological activity:
- Position 1 and 2 Substituents : Variations in substituents at these positions have been shown to significantly affect the potency against cancer cells and pathogens .
Case Studies
Several studies highlight the potential of this compound:
Study 1: Antitumor Efficacy
A study published in Frontiers in Pharmacology reported that derivatives of benzimidazole exhibit high antitumor activity. The specific analogs tested showed promising results in inhibiting tumor growth in vitro .
Study 2: Antimicrobial Testing
Research conducted on various benzimidazole compounds revealed that those with specific substitutions exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria, supporting the potential utility of this compound .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
1-benzyl-5,6-dimethylbenzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-8-14-16(15(17)12(11)2)18-10-19(14)9-13-6-4-3-5-7-13/h3-8,10H,9,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLSNPMJCAOQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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